molecular formula C9H12O3 B12746474 Glycidyl sorbate CAS No. 63623-06-3

Glycidyl sorbate

Cat. No.: B12746474
CAS No.: 63623-06-3
M. Wt: 168.19 g/mol
InChI Key: AVNANMSIFNUHNY-MQQKCMAXSA-N
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Description

Glycidyl sorbate is an organic compound with the molecular formula C9H12O3. It is an ester formed from glycidol and sorbic acid. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl sorbate can be synthesized through the esterification of glycidol with sorbic acid. The reaction typically involves heating glycidol and sorbic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification reactors. The process involves continuous monitoring of reaction parameters to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Glycidyl sorbate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epoxides and other oxidation products.

    Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.

    Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Epoxides and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Glycidyl sorbate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: this compound is utilized in the development of bioactive compounds and as a reagent in biochemical assays.

    Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: this compound is employed in the production of coatings, adhesives, and resins due to its excellent chemical stability and reactivity.

Mechanism of Action

The mechanism of action of glycidyl sorbate involves its ability to undergo various chemical reactions, particularly those involving the epoxide ring. The epoxide ring is highly reactive and can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity makes this compound a valuable intermediate in organic synthesis and industrial applications.

Comparison with Similar Compounds

    Glycidyl methacrylate: Similar to glycidyl sorbate, glycidyl methacrylate contains an epoxide ring and is used in polymer synthesis and coatings.

    Sorbic acid esters: Other esters of sorbic acid, such as methyl sorbate and ethyl sorbate, share some chemical properties with this compound but differ in their reactivity and applications.

Uniqueness: this compound is unique due to its combination of the epoxide ring and sorbate ester, which imparts distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.

Properties

CAS No.

63623-06-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

oxiran-2-ylmethyl (2E,4E)-hexa-2,4-dienoate

InChI

InChI=1S/C9H12O3/c1-2-3-4-5-9(10)12-7-8-6-11-8/h2-5,8H,6-7H2,1H3/b3-2+,5-4+

InChI Key

AVNANMSIFNUHNY-MQQKCMAXSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)OCC1CO1

Canonical SMILES

CC=CC=CC(=O)OCC1CO1

Origin of Product

United States

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